3-Amino-5-ethoxyisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

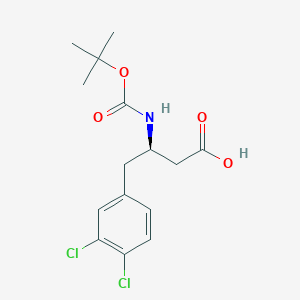

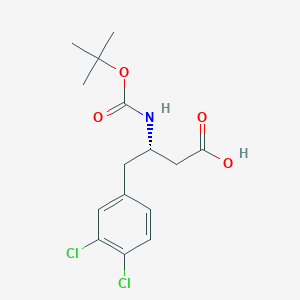

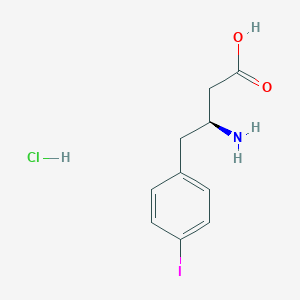

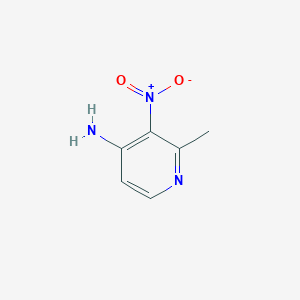

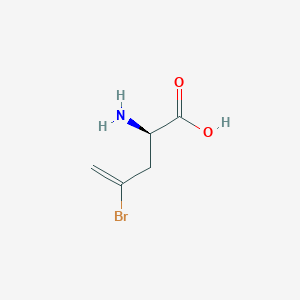

3-Amino-5-ethoxyisoxazole is a chemical compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . This compound is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxyisoxazole can be represented by the InChI code: 1S/C5H8N2O2/c1-2-8-5-3-4 (6)7-9-5/h3H,2H2,1H3, (H2,6,7) . The compound’s canonical SMILES representation is: CCOC1=CC (=NO1)N .

Chemical Reactions Analysis

The chemical properties of isoxazoles, including 3-Amino-5-ethoxyisoxazole, in reactions involving pyruvic acid derivatives have been reported . It was found that in the heterocyclizations, only the NH2-substituent of isoxazoles interacts with pyruvic acid derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-ethoxyisoxazole include a molecular weight of 128.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Pharmaceutical Compound Degradation

3-Amino-5-ethoxyisoxazole has been studied for its role in the degradation of pharmaceutical compounds. It is a by-product from the biological breakdown of certain drugs and can be removed using advanced oxidation processes like the solar photo-Fenton process . This application is crucial for environmental science as it addresses the removal of persistent contaminants from water sources.

Microbial Degradation

Research has shown that certain microbial species can utilize 3-Amino-5-ethoxyisoxazole as a sole carbon, nitrogen, and energy source. This highlights its potential role in bioremediation strategies, where microbes could be employed to degrade environmental pollutants .

Chemical Synthesis

In the field of chemical synthesis, 3-Amino-5-ethoxyisoxazole is used as a building block for heterocyclic compounds. Its reactions with pyruvic acid derivatives have been reported to lead to the selective synthesis of furanones and pyrrolones, which are valuable in medicinal chemistry .

Heterocyclizations

The compound’s features in heterocyclizations involving pyruvic acids have been explored. It participates in cascade heterocyclizations to construct different five- and six-membered heterocycles, which are important for developing new pharmaceuticals .

Environmental Microbiomes

3-Amino-5-ethoxyisoxazole’s degradation by environmental microbiomes has been documented. This process is significant for understanding the ecological impact of pharmaceutical residues and developing methods to mitigate their effects .

Advanced Oxidation Research

The compound’s susceptibility to advanced oxidation techniques like photo-Fenton oxidation makes it an interesting subject for research in environmental chemistry. Studies focus on optimizing conditions for its degradation, which is relevant for treating contaminated water .

Future Directions

Mechanism of Action

Target of Action

It’s known that isoxazole derivatives, a class to which 3-amino-5-ethoxyisoxazole belongs, have a wide range of biological effects and are key intermediates in the synthesis of natural products and related compounds .

Mode of Action

Isoxazole derivatives have been reported to act as strong and selective agonists of cloned human d4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors . These interactions with their targets lead to various changes in cellular functions, contributing to their biological effects .

Biochemical Pathways

Isoxazole derivatives are known for their chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . This suggests that they may interact with various biochemical pathways.

Result of Action

Isoxazole derivatives are known to exhibit a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as potential anticancer agents .

properties

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-ethoxyisoxazole | |

CAS RN |

32326-26-4 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)